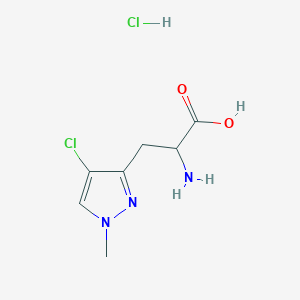2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride
CAS No.: 1432026-01-1
Cat. No.: VC3021941
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1432026-01-1 |
|---|---|
| Molecular Formula | C7H11Cl2N3O2 |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H |
| Standard InChI Key | NONNXTRNMRQAHN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |
| Canonical SMILES | CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |
Introduction
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a synthetic compound characterized by its unique structural features, including an amino acid backbone functionalized with a pyrazole ring substituted by a chlorine atom and a methyl group. The compound’s hydrochloride salt form enhances its solubility in aqueous media, making it suitable for biological and chemical applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:
-
Formation of the Pyrazole Ring:
-
The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.
-
-
Functionalization with Chlorine and Methyl Groups:
-
Chlorination and methylation are achieved using electrophilic substitution reactions.
-
-
Attachment to the Amino Acid Backbone:
-
The functionalized pyrazole is coupled with an amino acid derivative via amide bond formation or alkylation.
-
-
Conversion to Hydrochloride Salt:
-
The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
-
Analytical Characterization
The compound is characterized using advanced analytical techniques:
Potential Applications
This compound holds potential for:
-
Pharmaceutical Research:
-
As a lead compound for drug discovery targeting enzymes or receptors.
-
-
Chemical Biology:
-
As a probe to study biochemical pathways involving amino acids or pyrazoles.
-
-
Material Science:
-
As a precursor for advanced materials due to its functionalized structure.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume